N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide
Description
N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a cyclopropyl group, and an oxolane ring
Properties
IUPAC Name |
N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-14-20(8-9-20)13-22(12-15-5-2-1-3-6-15)19(24)17-11-21-18(26-17)16-7-4-10-25-16/h1-3,5-6,11,16,23H,4,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZIBROUDZUPRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=C(S2)C(=O)N(CC3=CC=CC=C3)CC4(CC4)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Oxolane Ring Formation: The oxolane ring (tetrahydrofuran) can be synthesized via ring-closing reactions of diols or through the use of epoxides.
Final Coupling: The final step involves coupling the synthesized fragments using amide bond formation techniques, such as the use of carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the thiazole ring can be reduced to alcohols.
Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, making it useful in drug discovery.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible applications in the treatment of diseases due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.
N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxylate: Ester derivative with different reactivity.
Uniqueness
N-benzyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(oxolan-2-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a cyclopropyl group, and an oxolane ring, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
